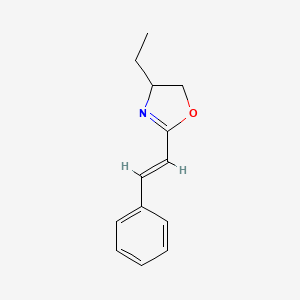
4-Ethyl-2-styryl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-styryl-4,5-dihydrooxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl group at the 4-position and a styryl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-styryl-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, or by treatment with fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method involves the transformation of substituted cinnamic or benzoic acids to 2-styryl-4,5-dihydrooxazoles .
Industrial Production Methods
Industrial production of this compound typically involves the use of flow chemistry techniques. This method allows for the rapid synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of commercial manganese dioxide as a heterogeneous reagent in flow processes has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-styryl-4,5-dihydrooxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include Deoxo-Fluor®, manganese dioxide, and DBU. Reaction conditions often involve room temperature for cyclodehydration and elevated temperatures for oxidation processes .
Major Products
The major products formed from the reactions of this compound include various oxazole derivatives, which are important intermediates in the synthesis of biologically active compounds .
Scientific Research Applications
4-Ethyl-2-styryl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 4-Ethyl-2-styryl-4,5-dihydrooxazole exerts its effects involves its interaction with various molecular targets and pathways. The compound’s oxazole ring structure allows it to participate in hydrogen bonding and other interactions with biological molecules, potentially leading to its observed biological activities .
Comparison with Similar Compounds
4-Ethyl-2-styryl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-Styryl-4,5-dihydrooxazole: Lacks the ethyl group at the 4-position, which may affect its reactivity and biological activity.
4,5-Dihydrooxazole derivatives: These compounds share the oxazole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,2,4-Oxadiazoles: These compounds contain a similar five-membered ring with nitrogen and oxygen atoms but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-ethyl-2-[(E)-2-phenylethenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H15NO/c1-2-12-10-15-13(14-12)9-8-11-6-4-3-5-7-11/h3-9,12H,2,10H2,1H3/b9-8+ |
InChI Key |
RJGPBUVQAGWKMN-CMDGGOBGSA-N |
Isomeric SMILES |
CCC1COC(=N1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CCC1COC(=N1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















